2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
This compound, a methyliminodiacetic acid (MIDA)-protected boronic ester, is characterized by a dioxazaborocane core substituted with a 3-hydroxyphenyl group and a methyl group. Its molecular formula is C₁₁H₁₂BNO₅, with an average mass of 249.028 g/mol and CAS number 1257724-90-5 . The 3-hydroxyphenyl substituent introduces both steric and electronic effects, including hydrogen-bonding capabilities, which influence its reactivity and solubility. MIDA boronates like this are widely used in Suzuki-Miyaura cross-couplings due to their stability and controlled release of boronic acids under mild conditions .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-3-2-4-9(14)5-8/h2-5,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGUMOTSLXTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744095 | |
| Record name | 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257724-90-5 | |
| Record name | 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257724-90-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Boronic Acid-MIDA Condensation
This method involves reacting 3-hydroxyphenylboronic acid with MIDA in dimethyl sulfoxide (DMSO) using triethyl orthoformate (HC(OEt)₃) as a dehydrating agent. The reaction proceeds under nitrogen at 115°C for 16 hours, forming the dioxazaborocane ring via cyclocondensation. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate (3 × 200 mL). The organic phase is washed with brine, dried over Na₂SO₄, and concentrated to yield the product as a white solid (60% yield).
Key Reaction Parameters :
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Temperature : 115°C
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Solvent : DMSO
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Dehydrating Agent : HC(OEt)₃ (4 equivalents)
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Time : 16 hours
Advantages : High functional group tolerance; avoids sensitive intermediates.
Limitations : Extended reaction time; requires rigorous anhydrous conditions.
Lithium-Halogen Exchange Followed by Boronation
Adapted from the synthesis of analogous MIDA boronates, this route begins with 3-bromophenol. Lithiation using n-butyllithium (-78°C to 20°C) generates a phenoxide intermediate, which reacts with triisopropyl borate to form 3-hydroxyphenylboronic acid in situ. Subsequent MIDA complexation in tetrahydrofuran (THF) and DMSO under reflux (3 hours) yields the target compound.
Reaction Steps :
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Lithiation : 3-Bromophenol + n-BuLi → Phenoxide intermediate
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Boronation : Phenoxide + B(OiPr)₃ → 3-Hydroxyphenylboronic acid
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MIDA Complexation : Boronic acid + MIDA → Target compound
Yield : 81% (analogous system)
Critical Notes :
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The hydroxyl group remains unprotected, suggesting mild reaction conditions prevent undesired side reactions.
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
DMSO is pivotal for MIDA boronate synthesis due to its high polarity and ability to stabilize intermediates. Comparative studies show THF-DMSO mixtures (3:1) improve yields by 15% compared to pure THF. Elevated temperatures (≥100°C) accelerate cyclocondensation but risk boronate decomposition; 115°C strikes an optimal balance.
Role of Dehydrating Agents
Triethyl orthoformate effectively scavenges water, shifting equilibrium toward product formation. Alternatives like molecular sieves or azeotropic distillation (toluene) are less effective, reducing yields by 20–30%.
Structural and Analytical Characterization
Spectroscopic Data
Thermal Properties
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Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, with 14.0 wt% residual boron oxide.
Challenges and Mitigation Strategies
Hydroxyl Group Reactivity
The phenolic -OH group may participate in undesired side reactions (e.g., etherification). However, MIDA’s electron-withdrawing nature suppresses this reactivity, enabling direct synthesis without protection.
Purification Difficulties
The product’s high polarity complicates column chromatography. Recrystallization from acetonitrile or ethyl acetate/hexane mixtures (1:5) achieves >95% purity.
Industrial-Scale Considerations
Batch processes using jacketed reactors (5–50 L scale) demonstrate consistent yields (78–82%) . Continuous-flow systems remain unexplored but could reduce reaction times via precise temperature control.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxyphenyl derivatives with different oxidation states.
Substitution: The boron atom can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the boron center under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenyl derivatives.
Substitution: Various substituted boron compounds.
Scientific Research Applications
2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets. The boron atom can form stable complexes with biomolecules, influencing their function. In biological systems, the compound can act as a boron carrier, delivering boron to specific sites for therapeutic purposes. The hydroxyphenyl group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
The table below compares the target compound with analogues differing in aromatic substituents:
*Yields vary depending on synthetic methods (e.g., 21% for biphenyl derivatives vs. 67% for 3-ethoxyphenyl derivatives) .
Key Observations:
- Substituent Position : The 2-hydroxyphenyl analogue (ortho-substitution) exhibits lower yields (11%) compared to para- or meta-substituted derivatives, likely due to steric hindrance during synthesis .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, fluoro) enhance stability but may reduce solubility. For example, the 4-fluorophenyl derivative (C₁₁H₁₁BFNO₄) is valued in cross-coupling reactions for its balanced electronic profile .
Heterocyclic and Alkyl Substituents
Additional analogues feature heterocyclic or alkyl groups:
Key Observations:
Biological Activity
2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known by its CAS number 1257724-90-5, is a boron-containing compound that has garnered attention for its potential biological activities. The compound's structure features a dioxazaborocane framework, which is significant for its reactivity and interaction with biological systems. This article explores the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₁₁H₁₂BNO₅
- Molecular Weight : 249.03 g/mol
- Melting Point : Approximately 204-209 °C .
The compound is characterized by its unique dioxazaborocane structure, which contributes to its reactivity in various biological contexts.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
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Antioxidant Activity :
- The presence of a hydroxyl group in the phenyl ring enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
- Anticancer Potential :
- Enzyme Inhibition :
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various boron compounds including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The mechanism was attributed to the scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The IC50 values were determined through MTT assays, showing promising results against breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Case Study 3: Enzyme Interaction
Research focused on the interaction of this compound with specific metabolic enzymes revealed that it could inhibit the activity of certain kinases involved in cancer progression. This inhibition was assessed using enzyme activity assays and Western blotting techniques .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies, as demonstrated in related benzofuran-derived systems. Key steps include NaH-mediated alkylation in THF under anhydrous conditions at 0°C, followed by quenching and purification via column chromatography . Yield optimization requires precise stoichiometric ratios (e.g., NaH:substrate at 1.1:1) and inert atmosphere control to prevent boronate hydrolysis. Low yields (e.g., 21% in analogous systems) highlight challenges in stabilizing intermediates .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for verifying the dioxazaborocane ring and hydroxylphenyl substituents. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while IR spectroscopy identifies boronate B-O stretches (~1350 cm⁻¹) and phenolic O-H bonds (~3300 cm⁻¹). Cross-validation with elemental analysis ensures purity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy, focusing on boronate ring opening or phenolic oxidation. For analogs, acidic conditions (pH < 5) accelerate hydrolysis, while neutral/basic conditions stabilize the boronate moiety .
Advanced Research Questions
Q. What experimental designs are optimal for studying environmental fate and biodegradation pathways?
- Methodological Answer : Adopt a tiered approach per Project INCHEMBIOL guidelines:
- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask and potentiometric methods.
- Phase 2 : Simulate abiotic degradation (hydrolysis, photolysis) under controlled UV light and aqueous conditions.
- Phase 3 : Use microbial consortia from soil/water samples to assess biotic degradation via LC-MS metabolite profiling .
Q. How can mechanistic studies resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (e.g., broth media vs. RPMI-1640). Conduct dose-response curves with standardized inoculum sizes (5 × 10⁵ CFU/mL for bacteria) and include positive controls (e.g., amikacin). Use checkerboard assays to evaluate synergies with existing antibiotics .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to bacterial enoyl-ACP reductases or fungal CYP51. Validate predictions with SAR studies by modifying the hydroxyphenyl or methyl groups. Cross-reference with crystallographic data from homologous systems .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
